molecular formula C12H20N4O4 B1419856 [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate CAS No. 1201633-49-9

[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate

Cat. No. B1419856
M. Wt: 284.31 g/mol
InChI Key: RFJJUWSGYMBQLG-UHFFFAOYSA-N
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Description

The compound “[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate” belongs to the class of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives . These compounds are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .


Molecular Structure Analysis

The parent structure of these compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties . The structure of the compound is confirmed as 1H-pyrazolo[4,3-c]pyridine .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of these compounds is the Friedländer condensation . This reaction is a method for the synthesis of quinolines and is one of the key steps in the formation of the pyrazolo[4,3-c]pyridine ring system .


Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is 123.16 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 and a topological polar surface area of 40.7 Ų .

Scientific Research Applications

Ultrasound-Assisted Synthesis

Pyrazolopyridine derivatives, including compounds similar to the specified chemical, have been synthesized using ultrasound-assisted methods. These compounds have potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).

Synthesis and Chemical Transformation

A fluorinated heterocyclic scaffold, similar in structure to the specified compound, has been synthesized via various chemical reactions including Michael addition and Mannich reaction. This method results in the formation of functionalized carboxamides (Revanna et al., 2013).

Domino Reactions in Organic Synthesis

Domino reactions involving 3-methylpyrazol-5-amine lead to the formation of partially hydrogenated pyrazolopyridine derivatives. This process highlights the compound's utility in organic synthesis, particularly in the formation of cyclopenta and indeno pyrazolopyridine systems (Lipson et al., 2015).

Catalysis in Organic Synthesis

N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, which are structurally related to the specified compound, have been synthesized using green catalysts. These reactions involve the formation of multiple bonds, demonstrating the compound's relevance in catalyzed organic synthesis (Gunasekaran et al., 2014).

Microwave-Induced Stereoselectivity

The synthesis of certain pyrazolopyridine derivatives has been achieved under microwave irradiation, showcasing the use of this compound in facilitating stereochemical control in organic synthesis (Rahmati & Kouzehrash, 2011).

Corrosion Inhibition

Pyrazolopyridine derivatives, structurally similar to the specified compound, have been studied for their ability to inhibit corrosion of copper in acidic environments. This application demonstrates the compound's potential use in industrial contexts (Sudheer & Quraishi, 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a c-Met inhibitor . Given the role of c-Met in various types of cancer, this compound could have significant implications for cancer-targeted therapy .

properties

IUPAC Name

oxalic acid;(5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.C2H2O4/c1-7(2)14-4-3-9-8(6-14)10(5-11)13-12-9;3-1(4)2(5)6/h7H,3-6,11H2,1-2H3,(H,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJJUWSGYMBQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NN2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670183
Record name Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate

CAS RN

1201633-49-9
Record name Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Reactant of Route 2
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Reactant of Route 3
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Reactant of Route 4
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Reactant of Route 5
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Reactant of Route 6
Reactant of Route 6
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate

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